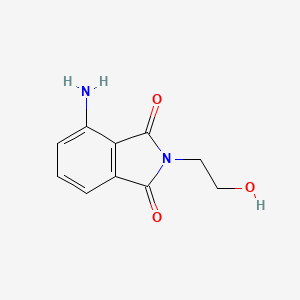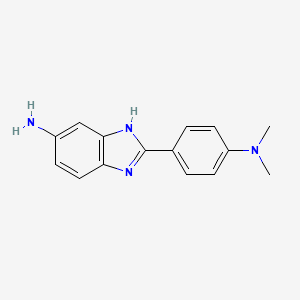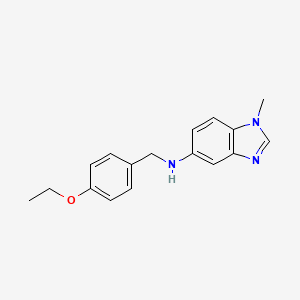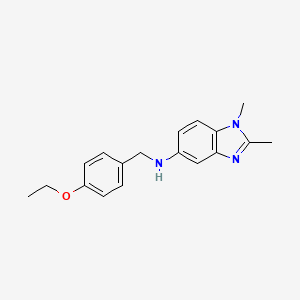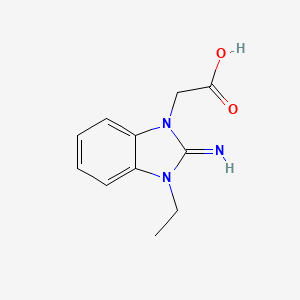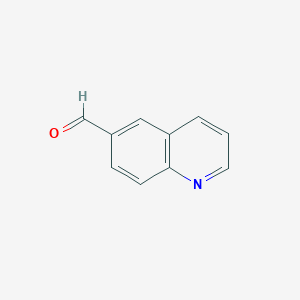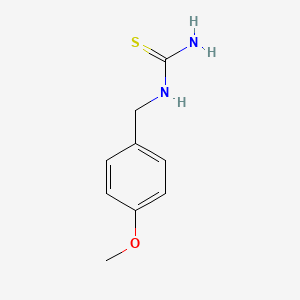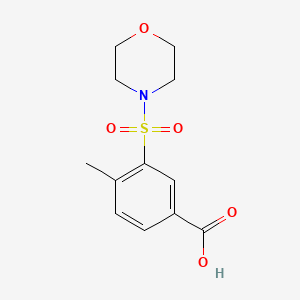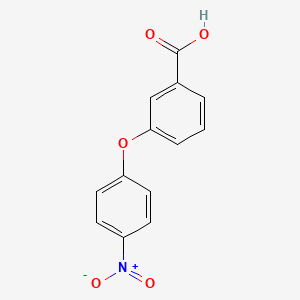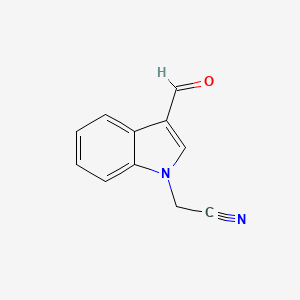
10-Methyl-10H-phenothiazine-3-carbaldehyde
Overview
Description
10-Methyl-10H-phenothiazine-3-carbaldehyde is an organic compound with the molecular formula C14H11NOS. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde typically involves the reaction of 10-methylphenothiazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 10-methylphenothiazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-10H-phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 10-Methyl-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-Methyl-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.
Scientific Research Applications
10-Methyl-10H-phenothiazine-3-carbaldehyde has been studied for its applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Methyl-10H-phenothiazine-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenothiazine-3,7-dicarbaldehyde: A derivative with two aldehyde groups, offering different reactivity and applications.
10-Methylphenothiazine: Lacks the aldehyde group, resulting in different chemical properties and uses.
Uniqueness
10-Methyl-10H-phenothiazine-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a variety of chemical reactions that are not possible with other phenothiazine derivatives.
Properties
IUPAC Name |
10-methylphenothiazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOHLCHTVMOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347093 | |
| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-36-8 | |
| Record name | 10-Methyl-10H-phenothiazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 10-Methyl-10H-phenothiazine-3-carbaldehyde in the synthesis of cationic dyes?
A1: this compound serves as a crucial reactant in the Knoevenagel condensation reaction to synthesize novel 2-(2-(10H-phenothiazin-3yl)vinyl)-3H-indolium cationic dyes []. This reaction involves the condensation of the aldehyde with 1,2,3,3-tetramethyl3H-indolium iodide, resulting in the formation of the desired dye molecule.
Q2: How does the structure of dyes synthesized using this compound influence their optical properties?
A2: The synthesized dyes incorporating this compound exhibit characteristic intramolecular charge transfer (ICT) absorption maxima in the visible range (550-630 nm) []. This absorption is attributed to the presence of the phenothiazine and indolium moieties linked by a vinyl bridge. Importantly, these dyes exhibit solvatochromism, meaning their absorption spectra shift depending on the solvent polarity. This phenomenon provides valuable insights into their electronic structure and potential applications in various sensing technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


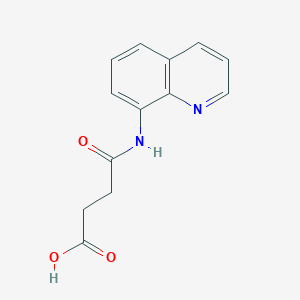
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)
